4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Overview
Description
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to target various enzymes and pathways involved in these diseases .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to act on several enzymes and pathways, including thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase .
Pharmacokinetics
The oxadiazole core is known to be a versatile scaffold in drug discovery, suggesting potential bioavailability .
Result of Action
1,2,4-oxadiazoles have been reported to have anti-infective activities, suggesting that they may inhibit the growth or proliferation of infectious agents .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been reported to occur at room temperature , suggesting that the compound may be stable under normal environmental conditions.
Biological Activity
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide is a compound featuring the oxadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its versatility and effectiveness in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic derivatives or aldehydes in the presence of inorganic bases. Various synthetic routes have been reported that emphasize the efficiency and yield of the oxadiazole core assembly .
Antitumor Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antitumor properties. For instance, derivatives synthesized from 4-(1,2,4-Oxadiazol-3-yl)aniline were tested against a panel of cancer cell lines. One study reported that a related compound showed an IC50 value of approximately 9.4 µM against various tumor cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated extensively. In vitro studies demonstrated that derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the oxadiazole ring showed enhanced antibacterial activity comparable to standard antibiotics .
Compound | Activity Type | IC50 (µM) | Target Organisms |
---|---|---|---|
4-(1,2,4-Oxadiazol-3-yl)aniline | Antibacterial | 12.5 | E. coli |
Derivative A | Antifungal | 15.0 | C. albicans |
Derivative B | Antiviral | 20.0 | Influenza virus |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds derived from 4-(1,2,4-Oxadiazol-3-yl)aniline demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. Comparative studies indicated that some derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can often be correlated with their structural features. For example:
- Substituents on the oxadiazole ring : Halogenated compounds generally exhibit enhanced activity.
- Amino group positioning : The position and nature of substituents on the aniline part influence solubility and bioavailability.
Case Studies
- Antitumor Study : A study involving a series of oxadiazole derivatives showed that specific modifications led to improved cytotoxicity against human breast cancer cell lines (MCF-7). The most potent derivative had an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Evaluation : A comprehensive evaluation of various synthesized oxadiazoles revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.BrH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPPSSDKAGMJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.